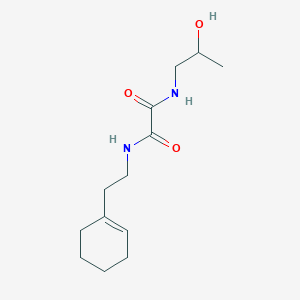
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxypropyl)oxalamide” is a complex organic compound. It contains a cyclohexene ring, an ethyl group, a hydroxypropyl group, and an oxalamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene ring, the addition of the ethyl and hydroxypropyl groups, and the formation of the oxalamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexene ring would provide a degree of rigidity to the molecule, while the ethyl and hydroxypropyl groups would add flexibility. The oxalamide group would likely be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclohexene ring might make it relatively nonpolar, while the oxalamide group could allow it to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Potential Applications in Drug Design
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxypropyl)oxalamide, due to its structure, might be involved in studies related to drug design and discovery. The presence of an oxalamide group and specific alkyl substituents suggests it could play a role in the development of novel therapeutic agents. Oxalamides and their derivatives are explored for various biological activities, including as ligands in metal-catalyzed reactions, which are crucial for synthesizing complex molecules (Lv & Bao, 2007).
Hydroxypropyl Group and Polymer Research
The hydroxypropyl functionality in N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxypropyl)oxalamide suggests potential relevance in polymer science. Compounds containing hydroxypropyl groups, like N-(2-hydroxypropyl)methacrylamide, have been extensively studied for their applications in creating biocompatible polymers for drug delivery systems (Kopeček & Baẑilová, 1973).
Involvement in Catalytic Processes
The structural features of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxypropyl)oxalamide might make it suitable for catalysis research, especially in selective oxidation processes. Studies on similar structural motifs have shown applications in allylic oxidation catalyzed by nitrogen-doped carbon nanotubes, hinting at potential catalytic uses for such compounds in organic synthesis and industrial applications (Cao et al., 2014).
Chemical Synthesis and Rearrangements
The specific structure of this compound might be of interest in synthetic chemistry research, focusing on rearrangements and novel synthesis pathways. For example, research on acid-catalyzed rearrangements of oxiranes, leading to the synthesis of di- and mono-oxalamides, provides insights into the synthetic versatility of oxalamide-based compounds and their potential utility in creating novel chemical entities (Mamedov et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(16)9-15-13(18)12(17)14-8-7-11-5-3-2-4-6-11/h5,10,16H,2-4,6-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRWGQJGCOBUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxypropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)
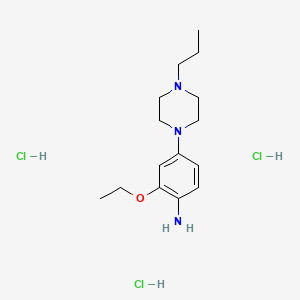


![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)
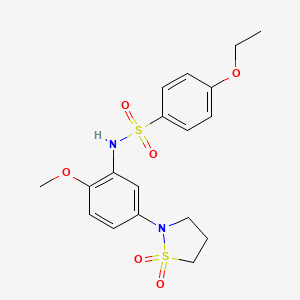
![2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2995811.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)
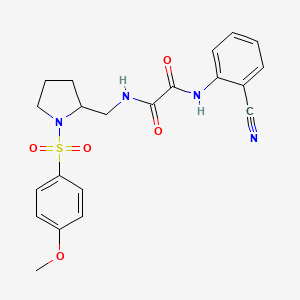

![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)
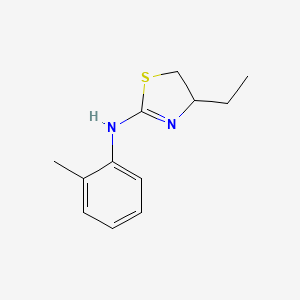
![2-methanesulfonyl-5-methyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2995820.png)
